molecular formula C15H22O2 B161939 Prehelminthosporolactone CAS No. 118101-72-7

Prehelminthosporolactone

Cat. No. B161939
M. Wt: 234.33 g/mol
InChI Key: YRJUYCPYOZTNDX-MCZMQQNQSA-N
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Description

Prehelminthosporolactone is a sesquiterpenoid and a phytotoxin . It is produced by the fungus Bipolaris sorokiniana, which is pathogenic to Johnson grass . The compound has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol .


Synthesis Analysis

Prehelminthosporolactone is synthesized by the Bipolaris sorokiniana fungus . It has been isolated from the culture filtrates of liquid cultures of this fungus . Large amounts of the toxin have also been detected in the mycelium and in conidia collected from agar colonies .


Chemical Reactions Analysis

While specific chemical reactions involving Prehelminthosporolactone are not detailed in the search results, it is known that the compound is a sesquiterpene metabolite of the Bipolaris sorokiniana fungus . It is suggested to be the dominant sesquiterpene produced by the fungus and the most active in disrupting plant membranes .


Physical And Chemical Properties Analysis

Prehelminthosporolactone is a powder in its physical state . Its molecular weight is 234.33 g/mol and its molecular formula is C15H22O2 . No additional physical or chemical properties are provided in the search results.

Scientific Research Applications

Quantitative Analysis of Mycotoxins

A study conducted by Marder et al. (2006) involved the analysis of total mycotoxins produced by strains of Bipolaris sorokiniana, using solvents such as ethyl acetate and ethyl ether. The study identified the presence of prehelminthosporolactone in the composition of ethyl ether extracts, highlighting its relevance in the quantitative analysis of mycotoxins in agricultural pathogens (Marder et al., 2006).

Anthelmintic Research

Although not directly related to prehelminthosporolactone, several studies have focused on the role of various compounds in anthelmintic resistance and the efficacy of anthelmintic treatments. For instance, research by Falzon et al. (2014) systematically reviewed the factors associated with anthelmintic resistance in sheep, which is significant in understanding the broader context of chemical agents used in veterinary medicine (Falzon et al., 2014). Similarly, a study by Hussain et al. (2008) documented the use of botanical anthelmintics in traditional veterinary practices, providing a perspective on alternative anthelmintic agents and their potential applications (Hussain et al., 2008).

Additional Insights

Research in this field is extensive, encompassing various aspects of anthelmintic drugs and their implications in veterinary medicine. For example, studies have explored the modification of anthelmintic drugs using nanotechnology to enhance their efficacy and reduce side effects (Varlamova et al., 2022), ethnobotanical studies on plants used as anthelmintics (Muthee et al., 2011), and unresolved issues in anthelmintic pharmacology for human helminthiases (Geary et al., 2010).

Safety And Hazards

The safety data sheet for Prehelminthosporolactone indicates that it does not meet the criteria for classification as hazardous for transport . In case of exposure, it is recommended to flush the eyes or skin with plenty of water, and to remove the person from exposure and move to fresh air immediately .

properties

IUPAC Name

(1R,3R,7S,8S,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-13H,3,5-7H2,1-2,4H3/t10-,11+,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJUYCPYOZTNDX-MCZMQQNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C(C2=C)C(=O)OC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)C(=O)OC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prehelminthosporolactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
LM Pena-Rodriguez, WS Chilton - Journal of Natural Products, 1989 - ACS Publications
Two additional phytotoxins produced by Bipolaris sp. strain 36, a pathogen of Johnson grass, have been identified as victoxinine [31 and prehelminthosporolactone [4], We have …
Number of citations: 22 pubs.acs.org
L Marder, VA Corbellini, MF Ferrão, ML Scroferneker… - Process …, 2006 - Elsevier
… ethyl ether was more complex, allowing for the identification of OH and CO axial stretching and CH 3 angular deformation present in prehelminthosporol and prehelminthosporolactone. …
Number of citations: 11 www.sciencedirect.com
D SY - researchgate.net
… sorokiniana is known to produce a series of sesquiterpenoid metabolites such as prehelminthosporol, prehelminthosporolactone, helminthosporal, helminthosporol and victoxinine. …
Number of citations: 0 www.researchgate.net
H Åkesson, HB Jansson - Monitoring Antagonistic Fungi Deliberately …, 1996 - Springer
… sorokiniana is known to produce a series of sesquiterpenoid metabolites such as prehelminthosporol, prehelminthosporolactone, helminthosporal, helminthosporol and victoxinine. …
Number of citations: 5 link.springer.com
Q Wang, Q Qi, K Wang, L Li, L Bao, J Han, M Liu… - Organic …, 2013 - ACS Publications
Coicenals A–C (1–3) possessing a previously undescribed 10-(sec-butyl)-6-hydroxy-1,7,9-trimethyl-1,6,7,8,9,9a-hexahydro-1,4-methanobenzo[d]oxepin-2(4H)-ylidene)acetaldehyde …
Number of citations: 16 pubs.acs.org
YY Li, XM Tan, YD Wang, J Yang… - Journal of natural …, 2020 - ACS Publications
… Helminthosporal, victoxinine, and prehelminthosporolactone were reported to display phytotoxic effects by producing visible lesions on different plants, (27−36) but other analogues …
Number of citations: 17 pubs.acs.org
F Sugawara - Allelopathy in Ecological Agriculture and Forestry …, 2000 - Springer
Plant pathogens are able to affect weedy plants, in part because of the phytotoxins produced by them. Phytotoxins of weedy pathogens are produced in culture media by most of the …
Number of citations: 8 link.springer.com
YY Li, XM Tan, J Yang, LP Guo… - Journal of Agricultural and …, 2020 - ACS Publications
seco-Sativenes are a small group of sesquiterpenoids with a unique bicyclo[3.2.1]octane core carbon skeleton, which implies the unusual biosynthetic pathway. Up to date, there are 40 …
Number of citations: 11 pubs.acs.org
MT Khayat, KA Mohammad, AM Omar, GA Mohamed… - Marine Drugs, 2022 - mdpi.com
The marine environment represents the largest ecosystem on the Earth’s surface. Marine-derived fungi are of remarkable importance as they are a promising pool of diverse classes of …
Number of citations: 2 www.mdpi.com
H Åkesson, E Carlemalm, E Everitt… - Fungal Genetics and …, 1996 - Elsevier
Åkesson, H., Carlemalm, E., Everitt, E., Gunnarsson, T., Odham, G., and Jansson, H.-B. 1996. Immunocytochemical localization of phytotoxins inBipolaris sorokiniana. Fungal Genetics …
Number of citations: 19 www.sciencedirect.com

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